tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride

Salt Selection Aqueous Solubility Crystallinity

tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride (CAS 1314941-25-7; molecular formula C₁₅H₂₃ClN₂O₂; molecular weight 298.81 g/mol) is the hydrochloride salt of a Boc-protected 3-amino-4-phenylpyrrolidine. The compound exists as the trans-configured (±)-racemate and is commercially available at purities ranging from 95% to ≥98%.

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
Cat. No. B8092811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride
Molecular FormulaC15H23ClN2O2
Molecular Weight298.81 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;/h4-8,12-13H,9-10,16H2,1-3H3;1H
InChIKeyXJUBVTNHRZIZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride: A Boc-Protected trans-4-Phenylpyrrolidine Building Block for Stereochemically Defined Pharmaceutical Intermediates


tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride (CAS 1314941-25-7; molecular formula C₁₅H₂₃ClN₂O₂; molecular weight 298.81 g/mol) is the hydrochloride salt of a Boc-protected 3-amino-4-phenylpyrrolidine . The compound exists as the trans-configured (±)-racemate and is commercially available at purities ranging from 95% to ≥98% . It belongs to the class of N-Boc-protected aminopyrrolidines, a family of intermediates widely used in medicinal chemistry for the synthesis of conformationally constrained piperidine/pyrrolidine-based ligands targeting G-protein-coupled receptors (GPCRs), ion channels, and protease inhibitors [1].

Why Generic Substitution of tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride Fails: Salt Form, Stereochemistry, and Protecting Group Matter Quantitatively


Substituting this hydrochloride salt with its free base (CAS 1015070-53-7) or with alternative salt forms (e.g., oxalate) is not a neutral procurement decision. The hydrochloride salt form directly determines aqueous solubility, crystallinity, and long-term storage stability—properties that the free base, often a low-melting solid or oil, cannot reliably reproduce . Furthermore, the Boc protecting group at N1 is not interchangeable with Cbz or Fmoc protection: Boc removal under mild acidic conditions (TFA or HCl/dioxane) is orthogonal to many other protecting group strategies, a feature essential for preserving stereochemical integrity during multi-step synthesis [1]. Most critically, the trans relative stereochemistry of the 3-amino and 4-phenyl substituents is a structural determinant of biological activity: diastereomers derived from this scaffold display opposite functional pharmacology (agonist vs. antagonist) at the human melanocortin-4 receptor, with up to 17-fold differences in functional potency depending on absolute configuration [2][3].

Product-Specific Quantitative Evidence Guide: tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride


Hydrochloride Salt vs. Free Base: Physical Form Determines Handling and Aqueous Processability

The hydrochloride salt of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (CAS 1314941-25-7) is supplied as a solid with defined storage specifications (4°C, protect from light), whereas the corresponding free base (CAS 1015070-53-7) is described by multiple vendors as a low-melting solid or oil at ambient temperature . The hydrochloride counterion protonates the free amine, converting it to a crystalline ammonium salt that is freely soluble in water and aqueous buffers—a property essential for direct use in aqueous reaction conditions without additional salt-formation steps [1].

Salt Selection Aqueous Solubility Crystallinity Pharmaceutical Intermediate Handling

Boc Protection at N1 Enables Orthogonal Deprotection Strategy Unavailable with Cbz or Fmoc Analogs

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine N1 nitrogen is removable under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting base-labile protecting groups or reductively sensitive functionalities [1]. In contrast, the Cbz-protected analog (e.g., 1-N-Cbz-3-aminopyrrolidine) requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with substrates bearing alkene, alkyne, or certain halide functionalities [2]. The Fmoc analog requires basic conditions (piperidine) that can epimerize α-stereocenters adjacent to the pyrrolidine ring. Boc protection also electronically deactivates the pyrrolidine nitrogen: unconjugated pyrrolidine has a conjugate acid pKₐ of ≈11.3, while Boc-pyrrolidine derivatives exhibit markedly reduced basicity, suppressing undesired N-alkylation and N-oxidation side reactions during subsequent synthetic steps .

Protecting Group Orthogonality Boc Deprotection Multi-Step Synthesis Solid-Phase Peptide Synthesis

Trans-3-Amino-4-Phenyl Stereochemistry Determines Agonist vs. Antagonist Functional Outcome at Human MC4R: Diastereomer Potency Ratios Up to 17-Fold

Derivatives synthesized from trans-3-amino-4-phenylpyrrolidine building blocks exhibit stereochemically dictated functional pharmacology at the human melanocortin-4 receptor (MC4R). In a direct head-to-head comparison, the 3S,4R diastereomer 13b-1 (derived from the (3S,4R)-configured building block) displayed potent agonist activity with Ki = 1.0 nM and EC₅₀ = 3.8 nM, whereas its 3R,4S counterpart 13b-2 acted as a functional antagonist with Ki = 4.7 nM and IC₅₀ = 64 nM—a 17-fold difference in functional potency (EC₅₀ vs. IC₅₀) arising solely from inversion of the two stereocenters [1]. A second independent series confirmed this pattern: compound 20f-1 (3S,4R) gave Ki = 11 nM and EC₅₀ = 24 nM (agonist), while 20f-2 (3R,4S) gave Ki = 8.6 nM and IC₅₀ = 65 nM (antagonist) [2]. Both diastereomer pairs were highly selective over other melanocortin receptor subtypes, and the MC4R agonist 20f-1 demonstrated in vivo efficacy in a diet-induced obesity rat model [2].

Melanocortin-4 Receptor Stereochemistry-Activity Relationship GPCR Pharmacology Diastereomer Differentiation

Purity Specification Range (95% to NLT 98%) Enables Procurement to Fit Synthetic Step Requirements

Commercial suppliers offer tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride at differentiated purity tiers: MolCore supplies the compound at NLT 98% purity with ISO-certified quality systems and a documented 2-year storage stability at 20°C, while Leyan and Chemscene provide ≥95% purity grades suitable for early-stage discovery . This 3-percentage-point purity gap is consequential: at 95% purity, a 1-gram scale reaction contains up to 50 mg of unidentified impurities (potentially including diastereomeric or des-Boc contaminants), whereas at 98% purity the impurity burden drops to ≤20 mg per gram—a 2.5-fold reduction in absolute impurity mass . For late-stage coupling reactions where the intermediate is used at near-stoichiometric ratios, the higher purity specification reduces side-product formation and simplifies chromatographic purification.

Intermediate Purity Scale-Up Readiness Vendor Comparison Quality Specification

4-Phenylpyrrolidine Scaffold Offers Conformational Rigidity and Reduced Basicity Relative to Alternative GPCR Ligand Chemotypes

The trans-4-phenylpyrrolidine core embedded in this building block was selected as a privileged MC4R template specifically because of its 'relatively low basicity, high rigidity, and non-peptide-like features compared with other reported MC4R agonist chemotypes' [1]. This structural class contrasts with peptide-based MC4R ligands (e.g., α-MSH analogs) that suffer from poor oral bioavailability and metabolic instability, and with alternative non-peptide chemotypes (e.g., arylpiperazines) that exhibit higher conformational flexibility and broader off-target polypharmacology [1][2]. The rigidity of the pyrrolidine ring constrains the relative orientation of the 3-amino and 4-phenyl substituents into a defined trans-diaxial or trans-diequatorial geometry, pre-organizing the pharmacophore for productive receptor engagement and reducing the entropic penalty of binding [3].

Scaffold Rigidity MC4R Selectivity Non-Peptide Ligand Design Conformational Restriction

Best Research and Industrial Application Scenarios for tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride


Synthesis of Stereochemically Defined MC4R Agonists for Obesity and Metabolic Disease Programs

This building block serves as the direct precursor for trans-4-phenylpyrrolidine-3-carboxamide MC4R ligands. The (3S,4R)-configured enantiomer yields potent MC4R agonists (e.g., 13b-1 with Ki = 1.0 nM, EC₅₀ = 3.8 nM) that have demonstrated in vivo efficacy in diet-induced obesity models [1][2]. Procurement of the HCl salt with defined enantiomeric purity is essential, as the 3R,4S diastereomer produces functional antagonists rather than agonists [1].

Multi-Step Synthesis Requiring Orthogonal N1 Deprotection in the Presence of Acid-Sensitive Functionality

The Boc group on N1 can be selectively removed with TFA/CH₂Cl₂ or HCl/dioxane while leaving base-labile esters, silyl ethers, or acetals intact [3]. This orthogonality is unavailable with Cbz (requires hydrogenolysis) or Fmoc (requires basic piperidine) protecting strategies. The hydrochloride salt form additionally eliminates the need for post-deprotection salt exchange when the downstream step requires a protonated amine [3].

Parallel Library Synthesis of DPP-IV Inhibitors Based on Pyrrolidine-Constrained Phenethylamine Scaffolds

The pyrrolidine ring serves as a conformational constraint element in non-peptidic DPP-IV inhibitor design. The Boc-protected 3-amino group allows for sequential functionalization—first at the free amine after Boc removal, then at the pyrrolidine nitrogen after a second orthogonal deprotection—enabling efficient parallel library construction [4]. The HCl salt form ensures reproducible solubility during high-throughput automated synthesis workflows .

Process Chemistry Scale-Up Requiring ISO-Certified High-Purity Intermediate with Documented Stability

For process development and scale-up applications, the NLT 98% purity grade with ISO certification and documented 2-year stability at 20°C (available from MolCore) provides the quality assurance required for GMP-adjacent intermediate supply chains . The 2.5-fold lower impurity burden compared to 95% purity grades translates to reduced purification costs and higher yields in late-stage API coupling steps .

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